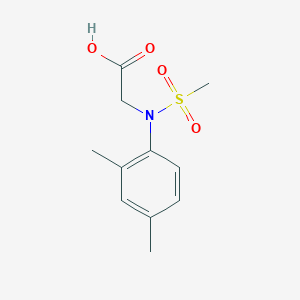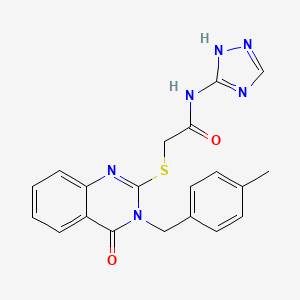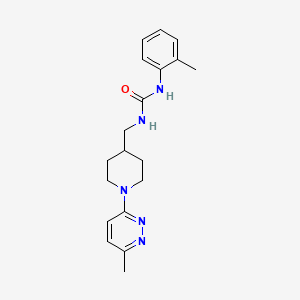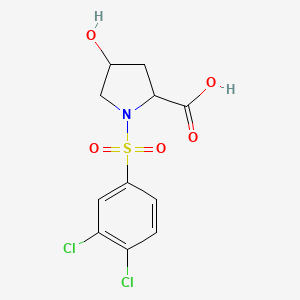![molecular formula C15H15N3O3 B2432923 (3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448045-14-4](/img/structure/B2432923.png)
(3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a chemical compound. It belongs to the class of compounds known as pyrrolopyrimidines, which are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives involves various techniques. For instance, one study mentioned the use of a microwave technique for the preparation of this type of pyrrolopyrimidine derivatives . Another study mentioned the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR, NMR, and C NMR values provide detailed information about the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolopyrimidine derivatives often involve cross-coupling reactions and the use of various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives can be determined through various analyses. For instance, the yield, melting point, and IR, NMR, and C NMR values provide information about these properties .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
A study detailed the synthesis of novel pyrazole derivatives, including compounds related to "(3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone", showing potential as antimicrobial and anticancer agents. Some synthesized compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Formulation Development for Poorly Water-Soluble Compounds
Research on improving in vivo exposure for poorly water-soluble compounds has led to the development of solubilized, precipitation-resistant formulations. These formulations are designed to achieve higher plasma concentrations, improving the pharmacological profile of compounds such as "this compound" (Burton et al., 2012).
Chemical Synthesis and Molecular Structure
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives from various starting materials demonstrates the chemical versatility and potential applications of compounds structurally related to "this compound" in creating novel chemical entities (Majumdar, Das, & Jana, 1998).
Novel Synthesis Approaches
Studies have also explored novel synthesis approaches for related compounds, including a one-pot sequential five-component domino reaction, which offers a new and rapid route for constructing a library of pyrroles. This method highlights the potential for efficient synthesis strategies in drug development and other chemical applications (Ambethkar, Padmini, & Bhuvanesh, 2016).
Mecanismo De Acción
Target of Action
The compound 6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as (3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Based on the known targets of pyrrolopyrimidines, it can be inferred that this compound likely interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition can lead to a disruption in the signaling pathways regulated by these kinases, resulting in various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific kinases it targets. For instance, if it targets tyrosine kinase, it could affect pathways related to cell growth and differentiation. If it targets phosphatidylinositol-3 kinase, it could affect pathways related to cell survival and proliferation .
Pharmacokinetics
It’s worth noting that the lipophilicity of a drug can influence its ability to diffuse into cells
Result of Action
The result of this compound’s action would depend on the specific kinases it targets and the pathways it affects. For instance, if it targets kinases involved in cell growth and proliferation, it could potentially have antitumor effects .
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-12-3-10(4-13(5-12)21-2)15(19)18-7-11-6-16-9-17-14(11)8-18/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQOGMNWHGLRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CC3=CN=CN=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2432840.png)


![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)


![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2432849.png)
![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)
![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)



![4-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2432857.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2432859.png)
